Superior Dual Cholinesterase Inhibition: 6-Fluorobenzothiazole-Derived Carbamates vs. Unsubstituted Benzothiazole Carbamates
Carbamates derived from 6-fluorobenzo[d]thiazole-2-carbaldehyde exhibit potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with quantitative IC₅₀ values ranging from 0.81 μM to 38.19 μM for AChE and 1.09 μM to >100 μM for BChE depending on the carbamate side chain [1]. In contrast, unsubstituted benzothiazole-2-carbaldehyde-derived carbamates demonstrate weaker inhibition across the series, confirming that the 6-fluoro substituent contributes positively to target engagement [2]. The most potent derivative, (S)-1-[(R)-1-(6-fluorobenzo[d]thiazole)ethyl-carbamoyl-2-methylpropylcarbamate, achieved an IC₅₀ of 0.81 μM against AChE and 1.09 μM against BChE, representing a 3- to 5-fold improvement over structurally analogous unsubstituted benzothiazole carbamates in the same assay system [3]. Structure-activity relationship analysis established that cholinesterase inhibition correlates with compound lipophilicity (log k) and Taft polar substituent constants, parameters directly modulated by the 6-fluoro substituent [4].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.81–38.19 μM (6-fluorobenzothiazole carbamate series) |
| Comparator Or Baseline | Unsubstituted benzothiazole carbamates (higher IC₅₀ values, typically 1.5–5× weaker) |
| Quantified Difference | 3- to 5-fold enhanced potency for 6-fluoro derivatives |
| Conditions | In vitro AChE/BChE inhibition assay using Ellman's method; HepG2 cell cytotoxicity testing |
Why This Matters
Procurement of 6-fluorobenzo[d]thiazole-2-carbaldehyde rather than unsubstituted benzothiazole-2-carbaldehyde enables direct access to dual cholinesterase inhibitor leads with pre-validated potency ranges and defined SAR parameters, reducing the synthetic iteration burden in Alzheimer's drug discovery programs.
- [1] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, et al. Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorg Med Chem. 2013;21(7):1735-1748. View Source
- [2] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, et al. Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorg Med Chem. 2013;21(7):1735-1748. (Comparative discussion of unsubstituted vs. 6-fluoro SAR). View Source
- [3] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, et al. Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorg Med Chem. 2013;21(7):1735-1748. (IC₅₀ values for most active compound). View Source
- [4] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, et al. Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorg Med Chem. 2013;21(7):1735-1748. (Lipophilicity and Taft constant SAR correlations). View Source
